UT-B Inhibition Potency: Direct Assay Comparison with the 3-Methoxyphenyl Analog
In a matched assay format (inhibition of UT-B in Sprague-Dawley rat erythrocytes, 6-minute incubation, erythrocyte osmotic lysis-based readout), 1-(4-fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea exhibited an IC₅₀ of 2,540 nM [1]. In contrast, the 3-methoxyphenyl analog (1-(3-methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea) demonstrated an IC₅₀ of 200 nM under identical assay conditions [2]. This represents a 12.7-fold difference in UT-B inhibitory potency, clearly establishing that the 4-fluorophenyl substitution yields substantially weaker UT-B inhibition than the 3-methoxyphenyl variant within this scaffold.
| Evidence Dimension | UT-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,540 nM (2.54 μM) |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea: IC₅₀ = 200 nM (0.20 μM) |
| Quantified Difference | 12.7-fold weaker potency (2,540 vs. 200 nM) |
| Conditions | Sprague-Dawley rat erythrocytes, 6-minute incubation, erythrocyte osmotic lysis-based spectrophotometric assay |
Why This Matters
This quantitative potency differential means researchers studying UT-B inhibition cannot substitute the 3-methoxy analog for the 4-fluoro compound without introducing a >12-fold bias in target engagement, directly impacting experimental reproducibility and SAR interpretation.
- [1] BindingDB. BDBM50512257. IC₅₀ 2,540 nM, UT-B inhibition in Sprague-Dawley rat erythrocytes, 6-min incubation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512257 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM50607931 (CHEMBL5289033). IC₅₀ 200 nM, UT-B inhibition in Sprague-Dawley rat erythrocytes, 6-min incubation, erythrocyte osmotic lysis-based HTS assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607931 (accessed 2026-04-29). View Source
